3-[1',5'-dimethyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol
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Overview
Description
3-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a phenol group, a nitrophenyl group, and a dimethylpyrazolyl group, making it a subject of interest for various chemical and biological studies.
Preparation Methods
The synthesis of 3-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 4-nitrophenylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized in the presence of a base to yield the desired pyrazole derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Scientific Research Applications
3-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 3-[5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-1-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]PHENOL is unique due to its specific substitution pattern and functional groups. Similar compounds include:
4-(3,5-DIMETHYL-1H-PYRAZOL-4-YL)-BENZOIC ACID: This compound features a benzoic acid group instead of a phenol group.
3,5-DIMETHYL-1H-PYRAZOL-4-AMINE: This compound has an amine group instead of a nitrophenyl group
Properties
Molecular Formula |
C20H19N5O3 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-[3-(1,5-dimethylpyrazol-4-yl)-2-(4-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenol |
InChI |
InChI=1S/C20H19N5O3/c1-13-18(12-21-23(13)2)20-11-19(14-4-3-5-17(26)10-14)22-24(20)15-6-8-16(9-7-15)25(27)28/h3-10,12,20,26H,11H2,1-2H3 |
InChI Key |
SMFBZKWVKOHAEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2CC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)O |
Origin of Product |
United States |
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